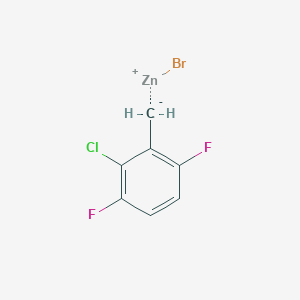
2-Chloro-3,6-difluorobenZylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,6-difluorobenzylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3,6-difluorobenzylzinc bromide typically involves the reaction of 2-chloro-3,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety .
化学反応の分析
Types of Reactions: 2-Chloro-3,6-difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes like the Negishi coupling. This reaction involves the transfer of the benzyl group from zinc to a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts and various electrophiles. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity .
Major Products:
科学的研究の応用
2-Chloro-3,6-difluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of biologically active compounds, natural product core structures, and reactive intermediates. Its applications span across chemistry, biology, medicine, and industry .
作用機序
The mechanism of action of 2-chloro-3,6-difluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the benzyl group is transferred from zinc to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the electrophilic partner .
類似化合物との比較
Similar Compounds:
- 2-Chloro-6-fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness: Compared to similar compounds, 2-chloro-3,6-difluorobenzylzinc bromide offers unique reactivity due to the presence of both chlorine and fluorine substituents. These substituents can influence the electronic properties of the benzyl group, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
特性
分子式 |
C7H4BrClF2Zn |
|---|---|
分子量 |
306.8 g/mol |
IUPAC名 |
bromozinc(1+);2-chloro-1,4-difluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4ClF2.BrH.Zn/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
RPDSRXHCAIYVTE-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
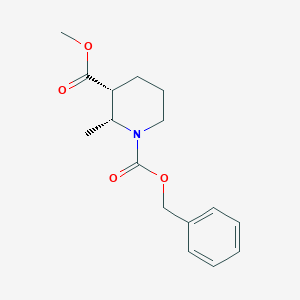
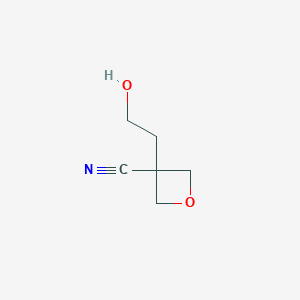
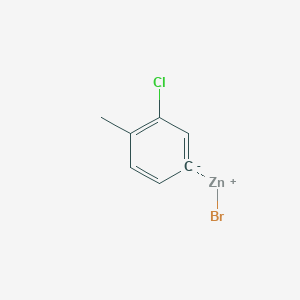
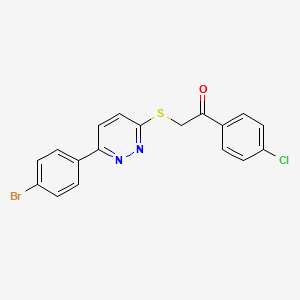

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)

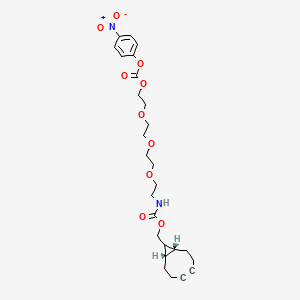
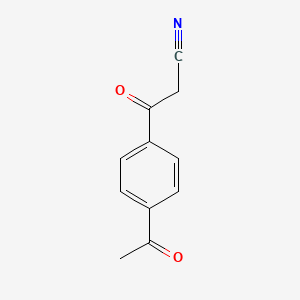
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
